tert-Butyl 3-cyanopropylmethylcarbamate
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Overview
Description
tert-Butyl 3-cyanopropylmethylcarbamate is an organic compound with the molecular formula C10H18N2O2. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of a tert-butyl group, a cyanopropyl group, and a methylcarbamate group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-Butyl 3-cyanopropylmethylcarbamate is a complex organic compound. Similar compounds like tert-butanol have been found to interact with several proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
It’s known that tert-butyl groups are often used as protecting groups in organic synthesis . They can protect sensitive functional groups during chemical reactions, and can be removed under specific conditions .
Biochemical Pathways
Compounds with tert-butyl groups are known to play a role in various chemical reactions and processes in organic synthesis .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties depending on their chemical structure and the biological system in which they are present .
Result of Action
Compounds with tert-butyl groups are known to have various effects depending on their chemical structure and the biological system in which they are present .
Action Environment
The action of similar compounds can be influenced by various factors such as temperature, ph, presence of other chemicals, and specific characteristics of the biological system .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-cyanopropylmethylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 3-cyanopropylmethylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-cyanopropylmethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .
Scientific Research Applications
tert-Butyl 3-cyanopropylmethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-cyanopropylmethylcarbamate include:
- tert-Butyl methacrylate
- tert-Butyl carbamate
- tert-Butyl 3-cyanopropylcarbamate
Uniqueness
This compound is unique due to its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to act as a protecting group for amines and its stability under various conditions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3-cyanopropyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLUENRBHZHLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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